

# An In-depth Technical Guide to a Third-Generation EGFR Inhibitor: Osimertinib

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## Compound of Interest

Compound Name: *Egfr-IN-63*

Cat. No.: *B12400991*

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Disclaimer: Initial searches for a compound specifically named "**Egfr-IN-63**" did not yield any publicly available information. This designation may correspond to an internal, unpublished, or incorrectly labeled compound. To fulfill the core requirements of the request for a detailed technical guide on an Epidermal Growth Factor Receptor (EGFR) inhibitor, this whitepaper will focus on Osimertinib (AZD9291), a well-documented and clinically significant third-generation EGFR inhibitor. The information and experimental protocols provided for Osimertinib are intended to serve as a representative example of the in-depth technical data available for such compounds.

## Introduction to Osimertinib

Osimertinib (marketed as Tagrisso™) is an oral, third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).<sup>[1][2][3]</sup> It was specifically designed to target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.<sup>[1][4][5]</sup> A key advantage of Osimertinib is its selectivity for mutant forms of EGFR over the wild-type receptor, which is intended to reduce toxicity.<sup>[1][6][7]</sup>

## Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.<sup>[1]</sup> Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.<sup>[8]</sup> It is typically supplied as a mesylate salt.<sup>[8]</sup>

## Chemical Structure

The chemical structure of Osimertinib is provided below:

IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8]

A 2D chemical structure image would be placed here in a full whitepaper.

## Physicochemical and Pharmacokinetic Properties

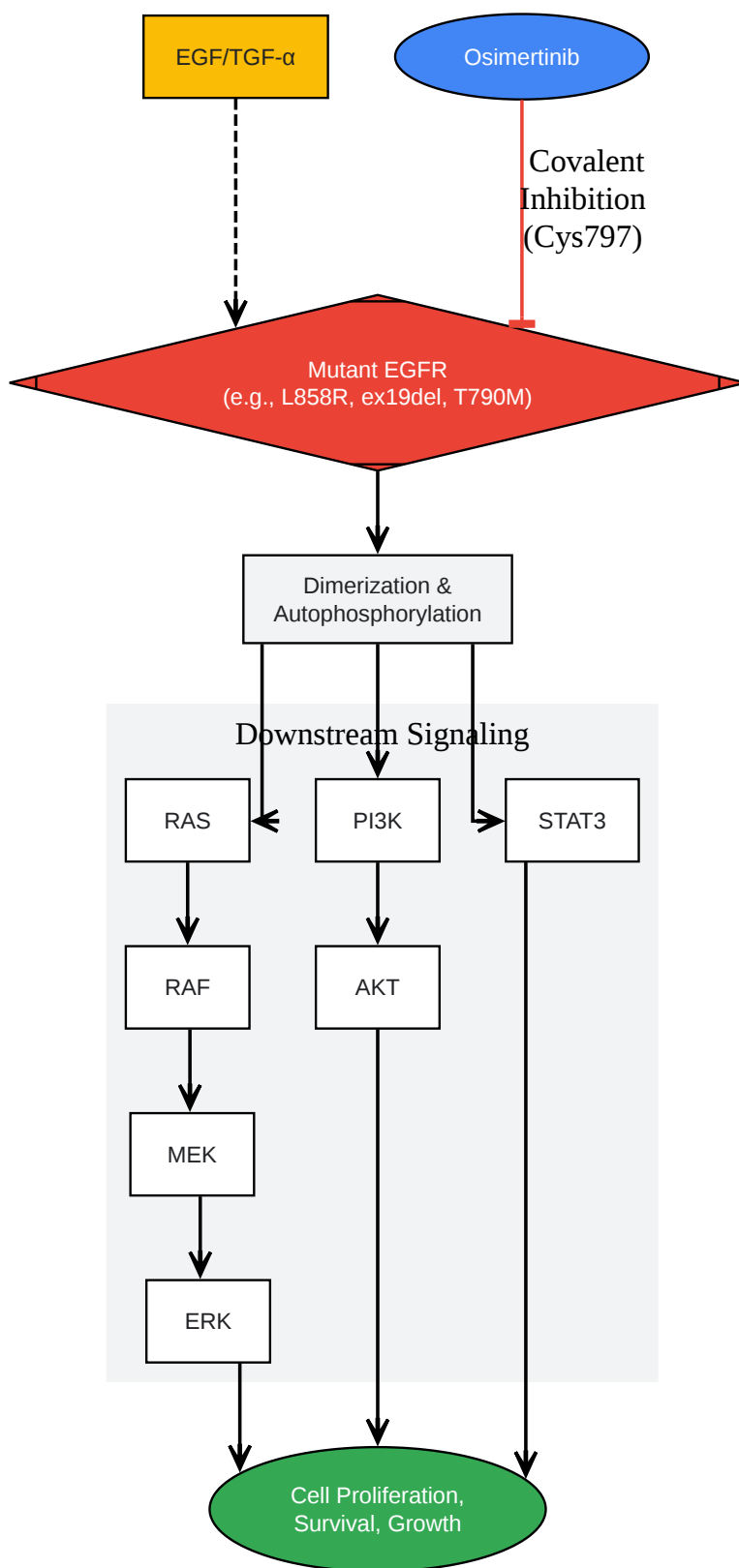
A summary of the key quantitative properties of Osimertinib is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>28</sub> H <sub>33</sub> N <sub>7</sub> O <sub>2</sub>	[8]
Molar Mass	499.619 g·mol <sup>-1</sup>	[8]
Water Solubility	0.0224 mg/mL	[2]
LogP	4.47	[2]
pKa (Strongest Basic)	8.87	[2]
Absolute Bioavailability	70% (90% CI 67, 73)	[9]
Plasma Protein Binding	95%	[2]
Apparent Volume of Distribution (V <sub>ss</sub> /F)	918 L	[2][9]
Apparent Plasma Clearance	14.3 L/h	[2][9]
Elimination Half-life	Approximately 48 hours	[2][8]
Time to Peak Plasma Concentration (T <sub>max</sub> )	Median of 6 hours	[2][9]
Metabolism	Primarily via CYP3A4 and CYP3A5	[2][9]
Excretion	Primarily in feces (68%) and to a lesser extent in urine (14%)	[2][8]

## Mechanism of Action and Signaling Pathway

Osimertinib functions as an irreversible inhibitor of the EGFR tyrosine kinase.<sup>[1]</sup> It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of mutant EGFR.<sup>[1][6]</sup> This action blocks the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.<sup>[6][10]</sup>

Its selectivity for sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type EGFR, is a hallmark of its third-generation status.<sup>[1][11]</sup> In vitro studies have shown that Osimertinib inhibits EGFR phosphorylation in cell lines with T790M mutations with a mean IC<sub>50</sub> of less than 15 nM, while having a significantly lower potency against wild-type EGFR (mean IC<sub>50</sub>: 480–1865 nM).<sup>[1]</sup>



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EGFR signaling pathway and the inhibitory action of Osimertinib.

## Experimental Protocols

### In Vitro EGFR Kinase Inhibition Assay (Cell-Based)

This protocol provides a representative method for determining the inhibitory activity (IC<sub>50</sub>) of a compound like Osimertinib on EGFR phosphorylation in a cellular context.

**Objective:** To measure the concentration-dependent inhibition of EGFR autophosphorylation by Osimertinib in a human cancer cell line harboring a relevant EGFR mutation (e.g., H1975 cells, which express L858R/T790M mutant EGFR).

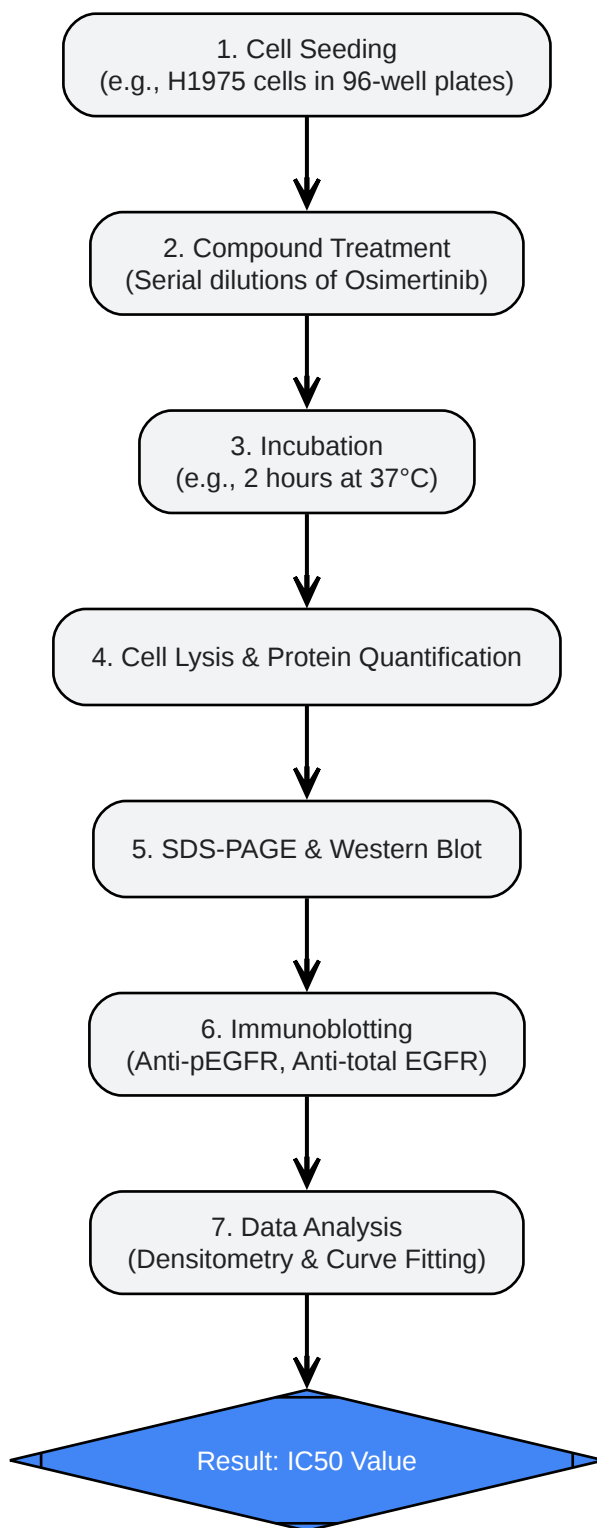
#### Materials:

- H1975 non-small cell lung cancer (NSCLC) cell line
- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Osimertinib stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blotting apparatus
- Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system for chemiluminescence detection
- 96-well cell culture plates

#### Methodology:

- Cell Seeding: Plate H1975 cells in 96-well plates at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) and allow them to adhere overnight in a 37°C, 5% CO<sub>2</sub> incubator.[12]
- Compound Treatment: Prepare serial dilutions of Osimertinib in growth medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be kept constant (e.g., <0.1%). Replace the medium in the wells with the medium containing the various concentrations of Osimertinib or vehicle control.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).[13]
- Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well to extract total cellular proteins.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the subsequent steps.
- SDS-PAGE and Western Blotting:
  - Normalize the protein lysates to the same concentration and load equal amounts onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
  - Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using an ECL substrate and an imaging system.

- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.
- Data Analysis:
  - Quantify the band intensities for phospho-EGFR and total EGFR using densitometry software.
  - Normalize the phospho-EGFR signal to the total EGFR signal for each concentration.
  - Plot the normalized phospho-EGFR signal against the logarithm of the Osimertinib concentration.
  - Fit the data to a four-parameter logistic curve to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor required to reduce the phospho-EGFR signal by 50%.



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Workflow for an in vitro cell-based EGFR inhibition assay.



## Synthesis Overview

The synthesis of Osimertinib is a multi-step process.[14][15] One reported route involves the coupling of key intermediates, such as a substituted aniline derivative with a pyrimidine moiety, followed by the introduction of the acrylamide group which is crucial for its covalent binding mechanism.[16] For example, a common synthetic strategy involves the SNAr reaction of a nitroaniline with a dichloropyrimidine, followed by further substitutions, nitro group reduction, and final acylation to yield Osimertinib.[16] The process requires careful control of reaction conditions to achieve high purity and yield.[14][17]

## Conclusion

Osimertinib is a potent and selective third-generation EGFR inhibitor that has significantly advanced the treatment of EGFR-mutated non-small cell lung cancer, particularly in cases with the T790M resistance mutation. Its mechanism of action, involving the irreversible covalent inhibition of mutant EGFR, provides a clear rationale for its clinical efficacy. The experimental protocols and data presented in this guide offer a technical overview of the characterization of such targeted therapeutic agents, serving as a valuable resource for researchers and professionals in the field of drug development.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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